4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGJSWXENRUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted pyrimidines like 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine typically involves:
- Construction of the pyrimidine ring or modification of a preformed pyrimidine core.
- Introduction of the chloro substituent at the 4-position.
- Installation of the cyclohexylmethyl group at the 6-position.
- Introduction of the cyclopropyl group at the 2-position.
These transformations often require selective halogenation, alkylation, and cyclopropylation reactions under controlled conditions.
Preparation of 4-Chloro-6-substituted Pyrimidines
A closely related preparation method for 2-chloro-4,6-dimethoxypyrimidine provides a useful framework for synthesizing pyrimidine derivatives with chloro and alkyl substituents. This method involves three main steps:
| Step | Reaction Type | Description |
|---|---|---|
| A | Salt forming reaction | Malononitrile reacts with methanol and composite solvents under HCl pressure to form a dihydrochloride salt intermediate. |
| B | Cyanamide reaction | The salt intermediate is reacted with potassium hydroxide and cyanamide to form an amino-cyano intermediate. |
| C | Condensation reaction | The amino-cyano intermediate undergoes condensation under catalysis to yield the chlorinated pyrimidine product. |
This method achieves high yields and purity and can be adapted for different substituents by modifying the starting materials and reaction conditions.
Introduction of Cyclohexylmethyl and Cyclopropyl Groups
Cyclohexylmethyl group : Typically introduced via nucleophilic substitution or alkylation on a suitable pyrimidine intermediate. For example, a 6-chloropyrimidine intermediate can be reacted with cyclohexylmethyl nucleophiles (e.g., cyclohexylmethyl lithium or Grignard reagents) under controlled conditions to install the cyclohexylmethyl substituent.
Cyclopropyl group : The cyclopropyl substituent at the 2-position can be introduced by cyclopropylation reactions, such as the reaction of a 2-halopyrimidine intermediate with cyclopropyl organometallic reagents or via cyclopropyl-substituted precursors in the pyrimidine ring formation step.
Due to the strain and reactivity of cyclopropyl groups, mild reaction conditions and selective catalysts are often employed to avoid ring opening or side reactions.
Representative Synthetic Route (Hypothetical Based on Related Chemistry)
| Step | Reagents/Conditions | Purpose | Expected Outcome |
|---|---|---|---|
| 1 | 2,4,6-trichloropyrimidine + cyclohexylmethyl nucleophile, mild base | Selective substitution at 6-position | 4,6-dichloro-2-cyclopropylpyrimidine intermediate with cyclohexylmethyl at 6-position |
| 2 | Cyclopropyl organometallic reagent, Pd catalyst or suitable base | Substitution at 2-position | This compound |
| 3 | Purification (chromatography, crystallization) | Isolation of pure compound | Pure target compound |
This sequence is consistent with general pyrimidine functionalization strategies reported in heterocyclic chemistry, although specific conditions may vary depending on reagent stability and desired yields.
Analytical Data and Yield Considerations
- Yields for such multi-step syntheses typically range from moderate to high (40-80%) depending on the efficiency of each step and purification methods.
- Characterization is conducted using IR, NMR (1H, 13C), MS, and elemental analysis to confirm substitution patterns and purity.
- Reaction conditions such as temperature, solvent choice (e.g., methanol, dimethylformamide, dioxane), and catalysts (e.g., palladium complexes) critically affect the outcome.
Summary Table of Key Preparation Steps for this compound
Research Findings and Notes
- While direct literature on the exact preparation of this compound is limited, analogous pyrimidine derivatives have been successfully synthesized using multi-step methods involving salt formation, cyanamide reaction, and condensation.
- The selective introduction of bulky substituents like cyclohexylmethyl and cyclopropyl groups requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- The use of composite solvents and catalysts can enhance yields and purity.
- No reliable data was found from less authoritative sources such as benchchem.com or smolecule.com, and thus these have been excluded from this analysis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization: The cyclohexylmethyl and cyclopropyl groups can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, while the cyclohexylmethyl and cyclopropyl groups can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Analysis and Structural Analogues
The table below compares the substituents and key properties of 4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine with related compounds:
Electronic and Steric Effects
- Cyclohexylmethyl vs. Chloromethyl (Position 6): The cyclohexylmethyl group introduces significant steric bulk and lipophilicity compared to the smaller, more reactive chloromethyl group. This difference may reduce metabolic clearance but could hinder solubility in aqueous environments .
- Cyclopropyl vs.
Spectroscopic Comparisons
NMR studies of structurally related compounds (e.g., Rapa analogs) reveal that substituents in regions analogous to positions 29–36 and 39–44 significantly alter chemical shifts, suggesting that the cyclohexylmethyl group in this compound would perturb the chemical environment of nearby protons . For example, in compounds with bulky substituents, upfield or downfield shifts in protons near the substituent are common due to shielding/deshielding effects .
Key Research Findings and Limitations
- Lumping Strategy: Compounds with similar substituents (e.g., chloro, cyclohexyl) may be grouped in computational models to predict reactivity or environmental behavior, as seen in lumping strategies for organic compounds .
- Data Gaps: Direct experimental data on this compound are absent in the provided evidence.
Biological Activity
4-Chloro-6-(cyclohexylmethyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound's structure suggests various interactions with biological macromolecules, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C13H16ClN3
- Molecular Weight : 253.74 g/mol
- Structure : The compound features a pyrimidine core substituted with a chloro group and cyclohexylmethyl and cyclopropyl groups, which may influence its binding affinity and selectivity for biological targets.
This compound primarily functions as an inhibitor of specific kinases involved in cell signaling pathways. The compound has shown promising results in modulating the activity of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth, survival, and metabolism.
Target Enzymes
- PI3K delta : Inhibition of this enzyme can lead to reduced proliferation of cancer cells and modulation of immune responses.
- Protein Kinases : The compound may also interact with other kinases involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes its effects on different cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 5.0 | Induces apoptosis via PI3K inhibition |
| A549 (Lung) | 7.5 | G2/M phase arrest |
| K562 (Leukemia) | 4.0 | Inhibition of cell cycle progression |
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects, particularly in autoimmune diseases. It appears to downregulate inflammatory cytokines, providing a potential therapeutic avenue for conditions like rheumatoid arthritis and multiple sclerosis.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue penetration due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Excretion : Renal excretion as both unchanged drug and metabolites.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Colorectal Cancer : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting PI3K signaling pathways.
- Autoimmune Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved clinical scores, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Core Techniques :
- NMR Spectroscopy :
- X-ray Crystallography : Confirms stereochemistry and bond angles. For analogs, C–Cl bond lengths average 1.72–1.75 Å, and pyrimidine rings show planar geometry .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
Validation : Cross-check melting points (if crystalline) and compare with computational data (e.g., DFT-optimized structures) .
Basic: What safety protocols are essential when handling this compound?
Answer:
Based on structurally similar chloropyrimidines:
Q. Emergency Response :
- Skin Contact : Wash with 10% sodium bicarbonate solution .
- Inhalation : Move to fresh air; administer oxygen if needed .
Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Answer:
Workflow :
Structure Preparation : Optimize geometry using DFT (e.g., Gaussian) or molecular mechanics (e.g., AMBER) .
Target Selection : Screen against enzymes like GlcN-6-P-synthase (for antimicrobial activity) or kinases (anticancer targets) .
Docking Software : AutoDock Vina or Schrödinger Suite. For pyrimidine analogs, prioritize hydrophobic interactions with cyclohexyl groups and hydrogen bonds with pyrimidine N atoms .
Case Study : Compound-3 (a pyrimidine-oxazole hybrid) showed stronger binding affinity (−9.2 kcal/mol) than ciprofloxacin (−7.8 kcal/mol) to GlcN-6-P-synthase via H-bonding with Arg-73 and hydrophobic contacts .
Advanced: How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?
Answer:
Common Sources of Discrepancies :
Q. Resolution Strategies :
Dose-Response Curves : Confirm IC₅₀/EC₅₀ values across multiple replicates.
Meta-Analysis : Compare data from PubChem or ChEMBL entries for analogous structures .
Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate targets .
Advanced: What strategies improve the stability of this compound in aqueous solutions?
Answer:
Degradation Pathways : Hydrolysis of the chloro group or cyclopropane ring opening under acidic/basic conditions.
Stabilization Methods :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
